molecular formula C18H22N2O4S B13869848 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide

Cat. No.: B13869848
M. Wt: 362.4 g/mol
InChI Key: XOIOQXJNDUCHCN-UHFFFAOYSA-N
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Description

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a phenoxy ring, which is further connected to an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride.

    Coupling with Phenol: The sulfamoyl chloride is then reacted with 4-hydroxyphenylacetic acid under basic conditions to form the sulfamoylphenoxy intermediate.

    Acylation: The final step involves the acylation of the sulfamoylphenoxy intermediate with ethyl acetate in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenoxy and ethylacetamide moieties can interact with hydrophobic regions of proteins, influencing their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-(methylthio)phenyl)acetamide
  • N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide

Uniqueness

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethylacetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical processes.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide

InChI

InChI=1S/C18H22N2O4S/c1-4-19-18(21)12-24-15-7-9-16(10-8-15)25(22,23)20-17-11-13(2)5-6-14(17)3/h5-11,20H,4,12H2,1-3H3,(H,19,21)

InChI Key

XOIOQXJNDUCHCN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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